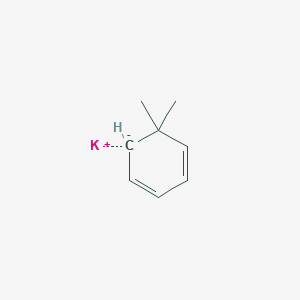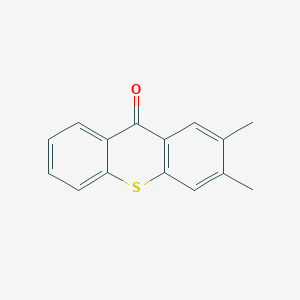
2,3-Dimethyl-9H-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with two methyl groups attached at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2,3-dimethylphenol with thiosalicylic acid under acidic conditions to form the thioxanthone core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,3-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones with different functional groups.
科学研究应用
2,3-Dimethyl-9H-thioxanthen-9-one has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dimethyl-9H-thioxanthen-9-one primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating polymerization reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .
相似化合物的比较
Similar Compounds
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Isopropyl thioxanthone (ITX)
Uniqueness
2,3-Dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other thioxanthones, it offers a balance of high reactivity and stability, making it suitable for various applications in photopolymerization and photodynamic therapy .
属性
CAS 编号 |
81877-48-7 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC 名称 |
2,3-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-12-14(8-10(9)2)17-13-6-4-3-5-11(13)15(12)16/h3-8H,1-2H3 |
InChI 键 |
RVABTWZCMKSODQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)SC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


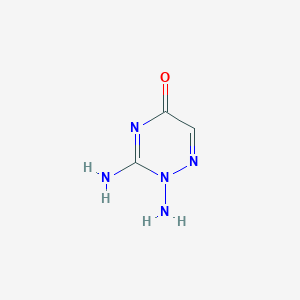
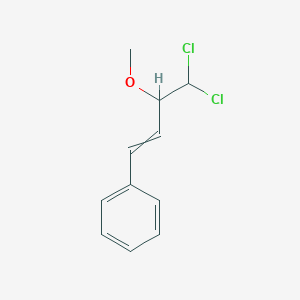
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
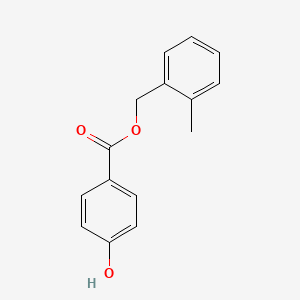

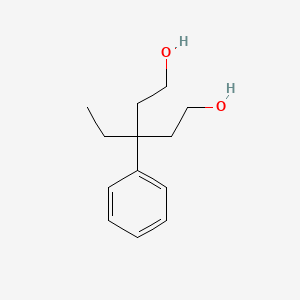
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
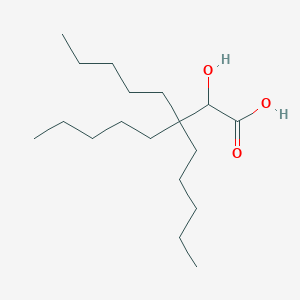
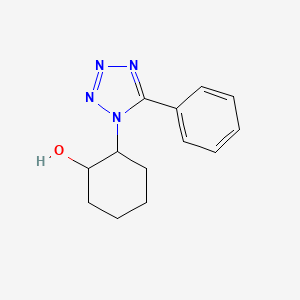
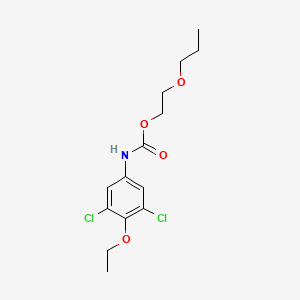
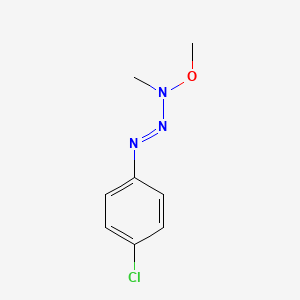
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
